
Cathepsin G Inhibitor I
Overview
Description
Cathepsin G Inhibitor I (CAS 429676-93-7) is a non-peptidic, reversible, competitive inhibitor of cathepsin G (CatG), a serine protease implicated in inflammatory and tissue-destructive processes. It exhibits potent inhibitory activity with an IC50 of 53 ± 12 nM and a Ki of 63 nM . Structurally, it is a phosphonic acid derivative ([2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid) with high selectivity for CatG over other serine proteases, including chymotrypsin (Ki = 1.5 µM), thrombin, factor Xa, and human leukocyte elastase (IC50 >100 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin G Inhibitor I involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research applications .
Chemical Reactions Analysis
Types of Reactions: Cathepsin G Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of the inhibitor.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce modified inhibitors with different functional groups .
Scientific Research Applications
Cathepsin G Inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of cathepsin G and its inhibitors.
Biology: Employed in research to understand the role of cathepsin G in cellular processes, such as apoptosis, inflammation, and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive cathepsin G activity, such as chronic inflammatory diseases, autoimmune disorders, and cancer.
Industry: Utilized in the development of diagnostic assays and screening kits for detecting cathepsin G activity and its inhibition .
Mechanism of Action
Cathepsin G Inhibitor I exerts its effects by binding to the active site of cathepsin G, thereby preventing the enzyme from interacting with its natural substrates. This inhibition is reversible and competitive, meaning that the inhibitor competes with the substrate for binding to the enzyme’s active site. The molecular targets of this compound include the catalytic triad of histidine, aspartate, and serine residues in the active site of cathepsin G. By blocking the enzymatic activity of cathepsin G, the inhibitor modulates various biological pathways involved in inflammation, immune response, and tissue remodeling .
Comparison with Similar Compounds
Engineered Peptide-Based Inhibitors
- SFTI-1-Derived Inhibitors : A cyclic peptide scaffold (sunflower trypsin inhibitor-1) modified with CatG-specific substrate sequences achieved a Ki of 0.89 nM, demonstrating >360-fold selectivity over related proteases like neutrophil elastase and proteinase 3 . This inhibitor exploits CatG’s preference for bulky P1 residues (e.g., 4-guanidyl-L-phenylalanine) and optimizes P2' interactions for enhanced potency .
- Endogenous Serpins: α1-Antichymotrypsin (ACT): A serpin with a second-order inhibition rate constant (kass) of 2300 M<sup>−1</sup> s<sup>−1</sup> for free CatG. However, 30 bp DNA reduces this rate by 195-fold (kass = 11.8 M<sup>−1</sup> s<sup>−1</sup>) by destabilizing the enzyme-inhibitor complex . α1-Proteinase Inhibitor (α1PI): Inhibits CatG with a kass of 21 M<sup>−1</sup> s<sup>−1</sup> in the presence of DNA, a 3190-fold reduction compared to free CatG (kass = 6.7 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) .
Canonical Reversible Inhibitors
- Mucus Proteinase Inhibitor (MPI) : A 11.7-kDa protein with reversible inhibition (Ki = 35 nM for CatG). DNA minimally affects its binding (kass = 1.53 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> vs. 5.10 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> without DNA) .
Key Data Tables
Table 1. Kinetic Parameters of Cathepsin G Inhibitors
Mechanistic and Functional Insights
- This explains CatG’s persistence in inflammatory environments like cystic fibrosis .
- Structural Determinants : CatG’s cationic surface (three arginine residues near the active site) facilitates DNA binding, sterically hindering serpin access. Elastase, lacking these residues, is less affected by polyanions like DNA or heparin .
Biological Activity
Cathepsin G Inhibitor I (CGI), also known as β-keto-phosphonic acid, is a potent, selective, reversible inhibitor of cathepsin G (CatG), a serine protease predominantly expressed in neutrophils. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Cathepsin G
Cathepsin G is involved in several physiological processes, including:
- Pathogen Clearance : It plays a critical role in the immune response by degrading proteins from pathogens.
- Inflammation Regulation : CatG modulates inflammation through the processing of cytokines and chemokines.
- Tissue Remodeling : It is implicated in tissue remodeling during chronic inflammatory conditions.
This compound functions by competitively inhibiting the enzymatic activity of CatG. The inhibition is characterized by an IC50 value of approximately 53 nM, indicating its potency in blocking CatG activity in vitro . The inhibitor selectively targets CatG without significantly affecting other serine proteases, such as chymotrypsin and thrombin .
In Vitro Studies
-
Cell Migration and Aggregation :
- CGI has been shown to inhibit cell migration and multicellular aggregation in human breast cancer MCF-7 cells. This effect is mediated through the regulation of insulin-like growth factor (IGF)-1 levels, which are elevated upon CatG activation .
- The inhibition of CatG activity resulted in decreased IGF-1 release, suggesting a critical role for CGI in modulating tumor microenvironments.
-
Neutrophil Activity :
- CGI significantly reduces the formation of neutrophil extracellular traps (NETs), which are crucial for pathogen defense but can also contribute to tissue damage during chronic inflammation .
- In experimental models, CGI inhibited neutrophil-stimulated invasion and migration, highlighting its potential as an anti-inflammatory agent .
In Vivo Studies
While extensive clinical trials are still pending, preliminary studies indicate that CGI may have therapeutic effects in conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : CGI demonstrated anti-inflammatory actions in animal models with induced airway inflammation .
- Autoimmune Diseases : The inhibitor has shown promise in reducing symptoms associated with autoimmune conditions by modulating inflammatory pathways mediated by CatG .
Data Summary
Case Studies
- Case Study on COPD :
- Case Study on Autoimmune Response :
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Cathepsin G Inhibitor I, and how does it differ from peptide-based inhibitors?
this compound operates as a reversible, competitive inhibitor targeting the enzyme's active site. Its non-peptide structure allows it to mimic substrate interactions without proteolytic degradation. Unlike peptide inhibitors (e.g., Z-Gly-Leu-Phe-CH2Cl), it avoids susceptibility to enzymatic cleavage, enhancing stability in biological assays. Kinetic studies report Ki = 63 ± 14 nM for Cathepsin G, with negligible activity against elastase, thrombin, or trypsin (<50% inhibition at 100 μM) .
Q. How can researchers validate the selectivity of this compound across serine proteases?
Use parallel enzymatic assays with substrates specific to related proteases (e.g., chymotrypsin, trypsin, elastase). Compare inhibition constants (Ki) derived from Lineweaver-Burk plots or progress curve analysis. For example:
- Cathepsin G : Ki = 63 nM
- Chymotrypsin : Ki = 1.5 μM (24-fold lower selectivity)
- Factor Xa/Thrombin : <50% inhibition at 100 μM .
Q. What protocols are recommended for quantifying Cathepsin G inhibition in cellular lysates?
- Step 1 : Lyse cells (e.g., THP-1 monocytes) and normalize protein concentration.
- Step 2 : Pre-incubate lysates with inhibitor (5–50 nM) for 15 minutes.
- Step 3 : Add fluorogenic/chromogenic substrate (e.g., Suc-Ala₂-Pro-Phe-pNA) and measure activity via microplate reader at 405 nm.
- Step 4 : Subtract background signals using a negative control (e.g., heat-inactivated lysate) .
Advanced Research Questions
Q. How does extracellular DNA influence the inhibitory efficacy of this compound in inflammatory environments?
DNA fragments (e.g., 30 bp) bind Cathepsin G with high affinity (Kd = 8.5 nM ), forming enzymatically active complexes resistant to serpin inhibitors (α1-antichymotrypsin, α1-proteinase inhibitor). However, synthetic inhibitors like this compound retain efficacy, as DNA does not alter their binding kinetics (kass = 25 M⁻¹s⁻¹ with/without DNA). To study this:
- Design : Co-incubate inhibitor with DNA-enzyme complexes and monitor residual activity using thiobenzyl ester substrates.
- Key Finding : DNA reduces α1PI inhibition by 3,100-fold but has minimal impact on synthetic inhibitors .
Q. How can researchers resolve contradictions between in vitro inhibition kinetics and cellular activity data?
Discrepancies often arise from cellular uptake efficiency or matrix interactions . Mitigation strategies:
- Cell permeability assays : Verify intracellular inhibitor accumulation using fluorescent analogs.
- Matrix modulation : Test inhibition in lysates vs. intact cells to isolate extracellular effects.
- Dose optimization : Adjust concentrations to account for non-specific binding (e.g., 10–100 nM in serum-containing media) .
Q. What experimental frameworks are optimal for studying this compound in neutrophil-mediated tissue damage models?
- In vitro : Use LPS-stimulated neutrophils to measure protease release. Apply inhibitor pre-/post-stimulation to differentiate preventive vs. therapeutic effects.
- In vivo (preclinical) : Combine inhibitor with DNAse I to dissect DNA-protease interactions in murine lung injury models.
- Kinetic analysis : Employ stopped-flow techniques to quantify inhibition rates in real-time .
Properties
IUPAC Name |
[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431393 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429676-93-7 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.